molecular formula C16H17NO2 B261048 2-(4-morpholinyl)-1-(2-naphthyl)ethanone

2-(4-morpholinyl)-1-(2-naphthyl)ethanone

Cat. No.: B261048
M. Wt: 255.31 g/mol
InChI Key: WAIJUCUDGHRNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-1-(2-naphthyl)ethanone is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone typically involves the reaction of 2-naphthyl ethanone with morpholine. The reaction conditions often include the use of solvents such as N,N’-dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(4-morpholinyl)-1-(2-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can participate in substitution reactions where the morpholino group or the naphthyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-morpholinyl)-1-(2-naphthyl)ethanone has several scientific research applications:

    Chemistry: It is used as a photoinitiator in free radical polymerization, particularly for the polymerization of methyl methacrylate.

    Biology: Research has explored its potential as an antimicrobial and anticancer agent.

    Medicine: Its derivatives have been studied for their pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of photoinitiating systems for UV-curing applications.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone involves its ability to act as a photoinitiator. Upon irradiation with UV light, it undergoes α-cleavage to generate reactive radicals that initiate polymerization reactions . In biological systems, its mechanism may involve interactions with specific molecular targets, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(4-morpholinyl)-1-(2-naphthyl)ethanone can be compared with similar compounds such as:

    2-(N-methyl-N-phenylamino) acetonaphthone: Another photoinitiator with similar applications but different absorption characteristics.

    1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone: A compound with a similar structure but different substituents, leading to variations in its chemical and physical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-morpholin-4-yl-1-naphthalen-2-ylethanone

InChI

InChI=1S/C16H17NO2/c18-16(12-17-7-9-19-10-8-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2

InChI Key

WAIJUCUDGHRNHZ-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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